N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide
Description
N-{4-[(2-Cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide compound characterized by a central pyrimidine ring substituted with a cyclopropyl group at position 2 and an ethyl group at position 4. The pyrimidine core is linked via an amino group to a phenyl ring, which is further functionalized with an acetamide moiety.
Properties
IUPAC Name |
N-[4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-13-10-16(21-17(20-13)12-4-5-12)19-15-8-6-14(7-9-15)18-11(2)22/h6-10,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSIRBQVCSZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, trametinib, is known to target theBRAF V600E or V600K mutations . These mutations are commonly found in various types of cancers, including melanoma.
Mode of Action
Trametinib, a similar compound, is known to act as akinase inhibitor . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in a cell. This can affect many cellular processes, including cell division and growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison with Pyrimidine-Based Acetamides
Patent Compound (EP 2 903 618 B1):
The European patent describes analogs such as N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (Example 72). Key differences include:
- Pyrimidine Substituents: The patent compound features a 4-methylpiperazine and pyridinylamino group at positions 4 and 6, respectively, compared to the cyclopropyl and ethyl groups in the target compound.
- Acetamide Side Chain: The isopropyl-phenoxy linkage in the patent compound contrasts with the phenylamino-acetamide chain in the target molecule.
- Biological Implications: The patent compound’s piperazine and pyridine groups enhance solubility and hydrogen-bonding capacity, likely improving kinase selectivity. In contrast, the cyclopropyl group in the target compound may confer metabolic stability due to reduced susceptibility to oxidative degradation .
N-[4-[(4-Hydroxyphenyl)Amino]Phenyl]Acetamide (CAS 93629-82-4):
This compound replaces the pyrimidine ring with a hydroxyphenyl group. Key distinctions include:
- Core Structure: The absence of a pyrimidine ring limits its utility in kinase targeting but aligns it with paracetamol-derived impurities.
- Applications: Unlike the target compound, this analog is used in lithographic plate synthesis rather than pharmaceuticals, highlighting how pyrimidine inclusion expands bioactivity .
Functional and Pharmacological Differences
Table 1: Comparative Properties of Pyrimidine Acetamides
Research Findings and Implications
- Kinase Inhibition Potential: The pyrimidine core in the target compound is analogous to kinase inhibitors like imatinib, where substituents dictate selectivity. The cyclopropyl group may reduce off-target effects compared to bulkier substituents in patent compounds .
- Therapeutic vs. Industrial Use: Unlike the lithography-focused hydroxyphenyl analog, the target compound’s pyrimidine scaffold aligns it with anticancer or anti-inflammatory drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
